molecular formula C24H26N2O4 B13342559 rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

Cat. No.: B13342559
M. Wt: 406.5 g/mol
InChI Key: BOMRWAPQXPQDGX-FYSMJZIKSA-N
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Description

rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its incorporation of the fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The presence of the pyrrolo[3,4-c]pyridine ring system adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fmoc Protection:

    Formation of the Pyrrolo[3,4-c]pyridine Ring: This step involves cyclization reactions that form the pyrrolo[3,4-c]pyridine ring system. This can be achieved through various methods, including intramolecular cyclization reactions.

    Final Coupling and Deprotection: The final step involves coupling the intermediate with the desired carboxylic acid and subsequent deprotection of the Fmoc group under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing automated peptide synthesizers for efficiency.

Chemical Reactions Analysis

rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenones.

    Reduction: Reduction reactions can target the pyrrolo[3,4-c]pyridine ring, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrrolo[3,4-c]pyridine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of peptide chemistry.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialized chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting amines during peptide synthesis, preventing unwanted side reactions. The pyrrolo[3,4-c]pyridine ring system can interact with various biological targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar compounds to rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid include other Fmoc-protected amino acids and derivatives. These compounds share the common feature of the Fmoc group but differ in their core structures and functional groups. Examples include:

    Fmoc-Lysine: An Fmoc-protected lysine derivative used in peptide synthesis.

    Fmoc-Phenylalanine: An Fmoc-protected phenylalanine derivative used in peptide synthesis.

    Fmoc-Valine: An Fmoc-protected valine derivative used in peptide synthesis.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

(3aS,7aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid

InChI

InChI=1S/C24H26N2O4/c1-25-11-10-24(22(27)28)15-26(13-16(24)12-25)23(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,27,28)/t16-,24-/m0/s1

InChI Key

BOMRWAPQXPQDGX-FYSMJZIKSA-N

Isomeric SMILES

CN1CC[C@@]2(CN(C[C@@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

CN1CCC2(CN(CC2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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